1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIXSNQSIRYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697990 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61695-08-7 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride generally follows a multi-step pathway:
- Construction of the pyrrolidine ring system.
- Introduction of the amine group at the 3-position of pyrrolidine.
- Attachment of the 4-methoxybenzyl substituent to the nitrogen atom.
- Conversion to the dihydrochloride salt for enhanced stability.
The exact sequence and reagents can vary depending on the desired scale, purity, and yield.
Pyrrolidine Ring Formation
The pyrrolidine ring is typically synthesized via cyclization reactions starting from suitable amino alcohols, haloalkanes, or amino acids. Common methods include:
Attachment of the 4-Methoxybenzyl Group
The 4-methoxybenzyl group is introduced through alkylation of the pyrrolidine nitrogen using 4-methoxybenzyl chloride or bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution:
$$
\text{Pyrrolidin-3-ylamine} + \text{4-methoxybenzyl halide} \rightarrow \text{1-(4-Methoxybenzyl)pyrrolidin-3-ylamine}
$$
This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Formation of the Dihydrochloride Salt
The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid gas or concentrated HCl in an appropriate solvent, enhancing the compound's crystalline form and stability for storage and handling.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrrolidine ring formation | Amino alcohol + haloalkane, base | 50-80 °C | 4-8 hours | 70-85 | Intramolecular cyclization favored |
| 3-Amino substitution | 3-halo-pyrrolidine + NH3 or amine | 40-60 °C | 2-6 hours | 65-80 | Use of excess amine improves substitution |
| 4-Methoxybenzyl attachment | 4-methoxybenzyl chloride + base | 25-50 °C | 3-5 hours | 75-90 | Mild base (e.g., K2CO3) preferred |
| Dihydrochloride salt formation | HCl gas or concentrated HCl | Room temperature | 1-2 hours | Quantitative | Crystallization from ethanol or isopropanol |
Research Findings and Analytical Data
- Purity and identity of the compound are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
- The dihydrochloride salt exhibits improved solubility in polar solvents, aiding in further medicinal chemistry applications.
- Modifications in the alkylation step can affect the biological activity by altering receptor affinity, as the 4-methoxybenzyl group is crucial for interaction with neurotransmitter receptors.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride has been investigated for its role as a ligand in various receptor systems, particularly in the context of neurological and psychiatric disorders.
Nicotinic Acetylcholine Receptor Modulation
Research has indicated that compounds related to this compound may act as selective agonists for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These receptors are implicated in cognitive function and mood regulation:
- Case Study : A study highlighted the synthesis of a series of pyrrolidine derivatives that exhibited high selectivity for the α4β2-nAChR, suggesting potential applications in treating cognitive dysfunction and depression .
Antidepressant Effects
The compound has shown promise in preclinical models for exhibiting antidepressant-like effects:
- Research Findings : In behavioral assays, compounds targeting nAChRs have demonstrated efficacy in reducing depressive-like behaviors in animal models, indicating that this compound could be explored further for similar effects .
Binding Affinity Studies
Binding affinity studies have been conducted to assess the interaction of this compound with various nAChR subtypes:
| Compound Name | Receptor Type | K_i Value (nM) | Selectivity |
|---|---|---|---|
| This compound | α4β2-nAChR | TBD | High |
| Other Analogues | α3β4-nAChR | TBD | Low |
These studies indicate that modifications to the structure can significantly impact receptor selectivity and binding affinity, which is critical for therapeutic applications.
Potential Therapeutic Uses
Given its pharmacological profile, this compound may have several therapeutic applications:
- Cognitive Enhancement : Due to its action on nAChRs, it could be explored for conditions like Alzheimer's disease or ADHD.
- Mood Disorders : Its potential antidepressant effects warrant further investigation in clinical settings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl group can enhance binding affinity to certain biological targets, while the pyrrolidine ring provides structural stability. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)pyrrolidin-3-ylamine
- 1-(4-Methylbenzyl)pyrrolidin-3-ylamine
- 1-(4-Chlorobenzyl)pyrrolidin-3-ylamine
Comparison: 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance solubility and binding affinity to certain targets, making it a valuable compound in research and development.
Biological Activity
1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a 4-methoxybenzyl group and two hydrochloride ions. Its chemical formula is CHClNO, indicating the presence of both nitrogen and oxygen functionalities that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes.
- Receptor Interaction : The compound has been shown to act as an antagonist at certain nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and neuroprotection .
- Enzyme Inhibition : It also exhibits inhibitory effects on enzymes involved in neurotransmitter metabolism, which may enhance synaptic availability of key neurotransmitters such as dopamine and serotonin .
Biological Activities
This compound demonstrates several notable biological activities:
- Antimicrobial Effects : Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness comparable to standard antibiotics in inhibiting the growth of strains like Staphylococcus aureus and Escherichia coli .
- Antidepressant-Like Effects : In animal models, this compound has produced antidepressant-like effects, suggesting potential utility in treating mood disorders .
- Cytotoxic Activity : Studies have indicated that it possesses cytotoxic properties against various cancer cell lines, which may be mediated through induction of apoptosis or cell cycle arrest .
Research Findings
Several studies have explored the biological activity of this compound:
Case Studies
- Neuropharmacological Study : A study involving the administration of this compound in rodent models demonstrated significant improvements in depressive behaviors compared to controls, suggesting its role as a novel antidepressant .
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-(4-methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride, and what are the critical reaction conditions?
- Methodology : The synthesis typically involves a multi-step process, including:
- Step 1 : Condensation of 4-methoxybenzaldehyde with pyrrolidin-3-amine derivatives under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C) to form the benzyl-pyrrolidine scaffold.
- Step 2 : Acidic workup (e.g., HCl in dichloromethane) to isolate the dihydrochloride salt .
- Key Conditions : Reactions are performed in anhydrous solvents (e.g., dichloromethane or ethanol) with catalysts like triethylamine to facilitate nucleophilic substitutions. Reaction times vary from 2–5 hours at room temperature or under reflux .
Q. How is the structure of this compound confirmed after synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Peaks corresponding to the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and pyrrolidine protons (δ ~2.5–3.5 ppm) confirm the core structure. The dihydrochloride salt formation is evidenced by downfield shifts in NH/amine protons .
- IR Spectroscopy : Stretching frequencies for N–H (3200–3400 cm⁻¹) and C–O (1250 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) match the calculated molecular weight .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact. Use fume hoods for ventilation .
- First Aid : For skin exposure, rinse immediately with water; for inhalation, move to fresh air. Avoid ingestion and store in sealed containers away from heat .
- Storage : Keep in a cool, dry place (<25°C) in glass containers to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound, and what controls are essential?
- Experimental Design :
- Test Strains : Include Gram-positive (e.g., Staphylococcus aureus ATCC 29737) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), alongside fungal strains (e.g., Aspergillus flavus). Use streptomycin and nystatin as positive controls .
- Concentration Gradients : Test serial dilutions (e.g., 1–100 µg/mL) to determine minimum inhibitory concentrations (MICs). Include solvent-only controls to rule out solvent toxicity .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to compare inhibition zones. Replicate experiments (n ≥ 3) to assess reproducibility .
Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial efficacy of this compound?
- SAR Strategies :
- Substituent Variation : Modify the methoxybenzyl group (e.g., replace OCH₃ with electron-withdrawing groups like CF₃) to assess impacts on bacterial membrane penetration .
- Scaffold Modifications : Introduce cyclopropyl or halogenated aryl groups to the pyrrolidine ring, as seen in derivatives like 9d and 9g, which showed enhanced activity against Pseudomonas aeruginosa .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with microbial targets like β-lactamases or cell wall synthesis enzymes .
Q. What mechanistic hypotheses explain the compound’s antimicrobial activity, and how can they be validated?
- Proposed Mechanisms :
- Membrane Disruption : Lipophilic substituents (e.g., methoxybenzyl) may disrupt bacterial lipid bilayers, as observed in similar pyrrolidine derivatives .
- Enzyme Inhibition : Potential inhibition of β-lactamase or topoisomerase IV, common targets in resistant strains. Validate via enzyme activity assays (e.g., nitrocefin hydrolysis for β-lactamase) .
- Validation Methods :
- Time-Kill Assays : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- Resistance Induction : Serial passage experiments to assess propensity for resistance development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
